3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with two methyl groups attached at the 3rd and 4th positions of the pyrrole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,4-dimethylpyrrole with a suitable pyridine derivative. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methyl groups on the pyrrole ring can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolopyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives are studied for their potential as inhibitors of various enzymes and receptors, making them candidates for drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential anticancer and antimicrobial properties.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Lacks the methyl groups at the 3rd and 4th positions.
3,4-Dimethylpyrrole: Contains only the pyrrole ring with methyl groups.
Pyridine: Contains only the pyridine ring without the fused pyrrole ring.
Uniqueness
3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine is unique due to its fused ring structure and the presence of methyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
23612-70-6 |
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Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
3,4-dimethyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H10N2/c1-6-3-4-10-9-8(6)7(2)5-11-9/h3-5H,1-2H3,(H,10,11) |
InChI Key |
CCRUMQORQZSOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1)C |
Origin of Product |
United States |
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